molecular formula C25H30N4OS B2523892 N-(3,5-dimethylphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1189426-90-1

N-(3,5-dimethylphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No. B2523892
CAS RN: 1189426-90-1
M. Wt: 434.6
InChI Key: NKEWGMARJHGMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H30N4OS and its molecular weight is 434.6. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethylphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethylphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

High-affinity Ligands for Human ORL1 Receptor

Research has identified compounds with high affinity for the human ORL1 (orphanin FQ/nociceptin) receptor, showcasing the potential of structurally complex molecules in targeting specific receptors within the human body. These compounds, including variants of 1,3,8-triazaspiro[4.5]decan-4-ones, have shown promising selectivity and agonistic properties in biochemical assays, indicating their potential for therapeutic applications related to the ORL1 receptor (Röver et al., 2000).

Antiviral Activity of Spirothiazolidinone Derivatives

Spirothiazolidinone compounds, including those with azaspiro[4.5]decane structures, have been evaluated for their antiviral properties. Notably, some derivatives exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the versatility of spiro compounds in developing new antiviral molecules (Apaydın et al., 2020).

Antimicrobial and Anticonvulsant Applications

Derivatives of triazole and related heterocyclic compounds have shown significant antimicrobial and anticonvulsant activities. These studies underscore the potential of compounds with triazole derivatives for treating infections and seizures, demonstrating the broad therapeutic applications of such chemical structures (Altıntop et al., 2011).

Cholinesterase Inhibition for Neurological Disorders

Research on triazole derivatives, including those with a spiro[4.5]decan structure, has identified compounds with moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings suggest potential applications in treating neurological disorders through cholinesterase inhibition, highlighting the therapeutic relevance of such compounds (Riaz et al., 2020).

Opioid Receptor Modulation

Studies on N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones have explored their biological activity at opioid receptors, demonstrating the potential for modulating opioid receptor activity. This research indicates possible applications in pain management and addiction therapy (Jordan et al., 2005).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4OS/c1-4-29-12-10-25(11-13-29)27-23(20-8-6-5-7-9-20)24(28-25)31-17-22(30)26-21-15-18(2)14-19(3)16-21/h5-9,14-16H,4,10-13,17H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEWGMARJHGMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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